The Role of Interleukin-31 in the Pathogenesis of Atopic Dermatitis: A Technical Overview
The Role of Interleukin-31 in the Pathogenesis of Atopic Dermatitis: A Technical Overview
For Immediate Release
This whitepaper provides an in-depth examination of the molecular and cellular mechanisms by which Interleukin-31 (IL-31), a key cytokine, contributes to the pathophysiology of atopic dermatitis (AD). It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed guide to the IL-31 signaling pathway, its role in pruritus and inflammation, and the rationale for its therapeutic targeting.
Introduction to Interleukin-31 and its Receptor
Interleukin-31 is a member of the IL-6 family of cytokines, predominantly produced by activated T helper 2 (Th2) cells.[1][2][3] It plays a pivotal role in the induction of pruritus (itch), inflammation, and skin barrier dysfunction associated with atopic dermatitis.[1][4][5]
IL-31 exerts its effects by binding to a heterodimeric receptor complex composed of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor beta (OSMRβ).[2][6][7] While IL-31RA is the primary binding subunit, OSMRβ is crucial for signal transduction.[7][8] This receptor complex is expressed on a variety of cells implicated in AD pathogenesis, including sensory neurons, keratinocytes, eosinophils, basophils, and macrophages.[4][9][10]
The IL-31 Signaling Cascade
Upon binding of IL-31 to the IL-31RA/OSMRβ complex, a cascade of intracellular signaling events is initiated. This activation predominantly involves three major pathways:
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Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This is the principal signaling pathway for IL-31. The binding of IL-31 leads to the activation of JAK1 and JAK2 kinases.[6][7] These kinases then phosphorylate STAT3 and STAT5, and to a lesser extent STAT1, which translocate to the nucleus to regulate the transcription of target genes involved in inflammation and pruritus.[1][6]
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Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) Pathway: IL-31 also activates the PI3K/Akt pathway, which is involved in cell survival and proliferation.[1][4][6]
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Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, including ERK1/2 and p38, is also activated by IL-31 signaling and contributes to the inflammatory response.[1][4][6]
Mechanism of IL-31-Induced Pruritus and Inflammation
IL-31 is a potent pruritogen, directly contributing to the debilitating itch experienced by individuals with atopic dermatitis.[11][12] This occurs through several mechanisms:
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Direct Neuronal Activation: IL-31RA is expressed on small-diameter sensory neurons in the dorsal root ganglia.[9][13] IL-31 directly activates these neurons, transmitting itch signals to the central nervous system.[2]
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Keratinocyte Involvement: IL-31 stimulates keratinocytes to release pro-inflammatory cytokines and chemokines, such as CCL2, which can further amplify the inflammatory response and recruit immune cells to the skin.[14][15][16]
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Skin Barrier Disruption: IL-31 has been shown to downregulate the expression of key skin barrier proteins like filaggrin.[4][10] This compromises the integrity of the epidermal barrier, allowing for increased penetration of allergens and microbes, which perpetuates the inflammatory cycle.
The relentless itch induced by IL-31 leads to a vicious "itch-scratch" cycle. Scratching causes further damage to the skin barrier, leading to the release of more inflammatory mediators and exacerbating the skin lesions of atopic dermatitis.[4][10]
Therapeutic Targeting of the IL-31 Pathway
Given its central role in atopic dermatitis, the IL-31 pathway has become a key therapeutic target. Nemolizumab, a humanized monoclonal antibody, is a first-in-class biologic that specifically targets IL-31RA.[17][18] By binding to IL-31RA, nemolizumab blocks IL-31 from activating its receptor, thereby inhibiting the downstream signaling that leads to pruritus and inflammation.[17][19]
Clinical trials have demonstrated that nemolizumab significantly reduces pruritus in patients with moderate-to-severe atopic dermatitis, often with rapid onset of action.[4][20] This highlights the efficacy of targeting the IL-31 pathway for the management of atopic dermatitis.[11]
Quantitative Data Summary
| Parameter | Finding | Reference(s) |
| Serum IL-31 Levels | Significantly elevated in AD patients compared to healthy controls. | [21][22] |
| Correlate with disease severity (e.g., SCORAD index). | [2][21] | |
| Nemolizumab (Phase II Trial) | Pruritus VAS reduction at week 12 (0.5 mg/kg): -59.8% | [20] |
| EASI score change at week 12 (0.5 mg/kg): -42.3% | [20] | |
| Nemolizumab (Phase III - ARCADIA 1 & 2) | IGA success (clear/almost clear) at week 16: 36-38% vs. 25-26% for placebo. | [23] |
| EASI score reduction at week 24 (with topicals): -68.8% vs -52.1% for placebo. | [19] |
Key Experimental Protocols
Murine Model of IL-31-Induced Atopic Dermatitis
This protocol describes a common method to assess the in vivo effects of IL-31 and the efficacy of potential therapeutics.
Objective: To induce AD-like symptoms in mice through the administration of IL-31 and evaluate the therapeutic effect of an IL-31 pathway inhibitor.
Methodology:
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Animal Model: Wild-type mice (e.g., C57BL/6) are typically used.
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Induction of Pruritus: Recombinant murine IL-31 is administered via intradermal or subcutaneous injection.[21]
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Behavioral Analysis: Scratching behavior is meticulously observed and quantified over a set period following IL-31 injection. This is a primary endpoint for assessing pruritus.
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Treatment Group: A cohort of mice receives the therapeutic agent (e.g., an anti-IL-31RA antibody) prior to or concurrently with the IL-31 challenge.
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Control Groups: A placebo/vehicle control group is included.
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Endpoint Analysis:
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Comparison of scratching bouts between treatment and control groups.
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Histological analysis of skin biopsies to assess for epidermal thickening (acanthosis) and immune cell infiltration.
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Measurement of inflammatory cytokine and chemokine levels in skin tissue via qPCR or ELISA.
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In Vitro Keratinocyte Activation Assay
This protocol outlines a method to study the direct effects of IL-31 on human keratinocytes.
Objective: To determine if IL-31 activates intracellular signaling pathways and induces chemokine production in human primary keratinocytes.
Methodology:
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Cell Culture: Human primary keratinocytes are cultured under standard conditions. In some experiments, cells may be pre-treated with IFN-γ to upregulate IL-31RA expression.[16]
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Stimulation: Cells are treated with varying concentrations of recombinant human IL-31 for specified time periods (e.g., 15 minutes for phosphorylation studies, 8-24 hours for gene expression).[15]
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Signaling Pathway Analysis (Western Blot):
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Chemokine Expression Analysis (qPCR/ELISA):
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For qPCR, RNA is extracted from cells after longer-term stimulation, and the expression of genes like CCL2 is quantified.[15]
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For ELISA, the supernatant from the cell culture is collected to measure the concentration of secreted chemokines (e.g., CCL2).
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Data Analysis: Results are compared to unstimulated control cells to determine the effect of IL-31.
Conclusion
Interleukin-31 is a critical cytokine in the pathogenesis of atopic dermatitis, acting as a key link between the immune and nervous systems to drive the cycle of pruritus and inflammation. Its well-defined signaling pathway and direct role in the most burdensome symptom of AD make it an attractive and validated target for therapeutic intervention. The development of targeted biologics like nemolizumab represents a significant advancement in the management of atopic dermatitis, offering a mechanism-based approach to alleviate the itch and improve the quality of life for affected individuals.
References
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